BenchChemオンラインストアへようこそ!

N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)cyclohexanecarboxamide

Physicochemical property prediction Lipophilicity Ligand efficiency

N-(3-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)cyclohexanecarboxamide (CAS 894053-48-6; molecular formula C₁₉H₂₁N₅O; molecular weight 335.41 g/mol) is a synthetic small molecule belonging to the 6-aryl-1,2,4-triazolo[4,3-b]pyridazine class. This class has been extensively characterized as ligands of the benzodiazepine binding site of GABAₐ receptors and, more recently, as inhibitors of the RNA-binding protein Lin28.

Molecular Formula C19H21N5O
Molecular Weight 335.411
CAS No. 894053-48-6
Cat. No. B2743862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)cyclohexanecarboxamide
CAS894053-48-6
Molecular FormulaC19H21N5O
Molecular Weight335.411
Structural Identifiers
SMILESCC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)NC(=O)C4CCCCC4
InChIInChI=1S/C19H21N5O/c1-13-21-22-18-11-10-17(23-24(13)18)15-8-5-9-16(12-15)20-19(25)14-6-3-2-4-7-14/h5,8-12,14H,2-4,6-7H2,1H3,(H,20,25)
InChIKeyJMBULWVZHUCRKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)cyclohexanecarboxamide (CAS 894053-48-6): Chemical Identity, Scaffold Class, and Procurement Baseline


N-(3-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)cyclohexanecarboxamide (CAS 894053-48-6; molecular formula C₁₉H₂₁N₅O; molecular weight 335.41 g/mol) is a synthetic small molecule belonging to the 6-aryl-1,2,4-triazolo[4,3-b]pyridazine class. This class has been extensively characterized as ligands of the benzodiazepine binding site of GABAₐ receptors and, more recently, as inhibitors of the RNA-binding protein Lin28 [1]. The compound is available from commercial screening libraries at >95% purity for non-human research use only . Critically, no peer-reviewed primary research paper or publicly accessible bioassay database (PubChem, ChEMBL, BindingDB) currently reports direct quantitative biological activity data for this specific compound. All evidence-based differentiation must therefore be derived from structural comparisons to closely related analogs with published data, physicochemical property inference, and class-level scaffold knowledge.

Why N-(3-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)cyclohexanecarboxamide Cannot Be Replaced by an In-Class Analog Without Quantitative Risk


The 6-aryl-1,2,4-triazolo[4,3-b]pyridazine scaffold is exquisitely sensitive to three structural variables: (i) the nature of the amide/acyl substituent on the phenyl ring, (ii) the phenyl ring substitution position (meta vs. para), and (iii) the 3-methyl group on the triazolopyridazine core. Published structure-activity relationship (SAR) data for GABAₐ receptor ligands in this series demonstrate that electronic parameters (molecular electrostatic potential, dipole moment orientation) and hydrophobic constants jointly explain 100% of variance in receptor binding activity [1]. Even minor changes—replacing a cyclohexanecarboxamide with an acetamide (Lin28 inhibitor, CAS 108825-65-6) or with a furan-2-carboxamide (SMR000324305)—yield divergent biological profiles: the acetamide analog is a Lin28 inhibitor (IC₅₀ = 8 μM) , while the furan-2-carboxamide analog shows weak HTS activity (EC₅₀ = 5.17 μM) against distinct targets [2]. The para-substituted positional isomer (CAS 894068-52-1) introduces further uncertainty, as meta-to-para phenyl ring substitution can alter receptor docking geometry [1]. Generic substitution among these analogs is therefore inadvisable without compound-specific validation data.

Quantitative Comparative Evidence: N-(3-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)cyclohexanecarboxamide vs. Closest Analogs


Structural and Predicted Physicochemical Differentiation: Cyclohexanecarboxamide (CAS 894053-48-6) vs. Acetamide Analog (Lin28 Inhibitor, CAS 108825-65-6)

The target compound features a cyclohexanecarboxamide substituent (C₆H₁₁NO; cyclohexyl ring with amide linkage) at the meta-position of the phenyl ring, replacing the N-methylacetamide group (C₃H₇NO) found on the well-characterized Lin28 inhibitor (CAS 108825-65-6). This substitution increases the molecular weight from 281.31 g/mol (Lin28 inhibitor) to 335.41 g/mol (target compound) and is predicted to increase calculated logP by approximately 1.5–1.8 log units based on the addition of four methylene units and removal of the N-methyl polar group . In the 1994 SAR study of 6-aryltriazolo[4,3-b]pyridazine GABAₐ ligands, the combination of hydrophobic constants (πX, πY) and electronic parameters explained 100% of the variance in receptor binding activity (Equations 1–3 in the source), establishing that even modest lipophilicity changes produce measurable pharmacological consequences [1]. The target compound's higher predicted lipophilicity may confer different membrane permeability, protein binding, or pharmacokinetic properties relative to the Lin28 inhibitor, though no experimental PK data are available for either compound at present.

Physicochemical property prediction Lipophilicity Ligand efficiency

Regioisomeric Differentiation: meta-Phenyl (CAS 894053-48-6) vs. para-Phenyl Isomer (CAS 894068-52-1)

The target compound bears the cyclohexanecarboxamide substituent at the meta-position of the central phenyl ring, distinguishing it from the para-substituted isomer N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)cyclohexanecarboxamide (CAS 894068-52-1). In the 1994 SAR investigation of related 6-aryltriazolo[4,3-b]pyridazine ligands at the benzodiazepine receptor, the dipole moment orientation—which is directly influenced by substituent position—was identified as a critical factor controlling receptor docking geometry (Figure 3 in the source) [1]. The meta-substitution pattern alters the vector of the amide side chain relative to the triazolopyridazine pharmacophore, which can affect both binding affinity and functional selectivity. No direct head-to-head comparison of meta vs. para isomers for cyclohexanecarboxamide derivatives has been published. However, precedent for regioisomeric activity divergence in this scaffold is well established: in related triazolopyridazine series, shifting substituents from meta to para has been shown to modulate GABAₐ subtype selectivity and anxiolytic vs. sedative profiles [2].

Positional isomerism Receptor docking geometry Structure-activity relationship

BindingDB Cross-Referencing: Furancarboxamide Analog Activity Provides Class Baseline for the Triazolopyridazine Core

The structurally related compound N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]furan-2-carboxamide (SMR000324305/MLS000685782; MW 307.31) has been deposited in BindingDB with a reported EC₅₀ of 5.17 × 10³ nM (5.17 µM) in a high-throughput screening assay conducted at pH 7.4, 2°C, in a 384-well microplate format with a total assay volume of 10.1 µL [1]. This value establishes a quantitative baseline for the triazolopyridazine core with a meta-substituted phenyl ring bearing a heteroaryl carboxamide. The target compound replaces the furan-2-carboxamide with a cyclohexanecarboxamide, which alters both steric bulk (cyclohexyl vs. furan ring) and electronic properties (aliphatic amide vs. heteroaromatic amide). The HTS EC₅₀ of 5.17 µM for the furan analog suggests moderate binding capacity inherent to this core scaffold, though the specific target(s) of this HTS assay are not specified in the BindingDB entry. The target compound's cyclohexane moiety, being more hydrophobic and conformationally flexible than the planar furan ring, is expected to yield a divergent selectivity profile, though confirmatory data are lacking.

High-throughput screening BindingDB Triazolopyridazine pharmacophore

Lin28 Inhibitor (CAS 108825-65-6) as the Best-Characterized Comparator: Quantitative IC₅₀ Gap Informs Target Selection

The N-methylacetamide analog N-methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (CAS 108825-65-6, also known as Lin28 1632, Lin28 inhibitor I, or C1632) is the most extensively characterized compound in this chemical series. It inhibits the Lin28–pre-let-7 interaction with an IC₅₀ of 8 µM (ELISA using truncated pre-let-7a-2), increases endogenous let-7 miRNA levels, decreases Lin28 expression in murine embryonic stem cells (mESCs) in a dose-dependent manner, induces mESC differentiation, and reduces tumorsphere formation by 22Rv1 and Huh7 cancer cells . The target compound differs by having a cyclohexanecarboxamide group instead of an N-methylacetamide group. This structural modification eliminates the N-methyl group, increases steric bulk, and raises lipophilicity—factors that could either enhance or abrogate Lin28 inhibitory activity. No published study has tested the target compound in a Lin28 binding assay, leaving the IC₅₀ differential quantitatively undefined. If the target compound retains Lin28 activity, its altered physicochemical profile may translate to different cellular permeability or metabolic stability compared to the 8 µM benchmark compound.

Lin28/let-7 interaction RNA-binding protein inhibition Cancer stem cell

GABAₐ Receptor Class-Level Evidence: Triazolopyridazine Scaffold as Benzodiazepine Site Ligand

The triazolo[4,3-b]pyridazine scaffold is a validated pharmacophore for the benzodiazepine binding site of GABAₐ receptors. The 1994 SAR study established quantitative relationships between electronic parameters (MEP, dipole moment, ionization potential) and in vitro ³H-diazepam binding inhibition for a series of 6-aryl-3-substituted-triazolo[4,3-b]pyridazine ligands; the best compounds achieved potent binding competition at 1 µM concentration [1]. Subsequent medicinal chemistry efforts produced highly optimized GABAₐ ligands from this scaffold, including TPA023 (Ki = 0.19–0.41 nM across α1/α2/α3/α5 subtypes) and L-838,417 (Ki = 0.67–2.25 nM for α2/α3/α5, with selectivity over α1) . The target compound (CAS 894053-48-6) contains the core 3-methyl-6-phenyl-triazolo[4,3-b]pyridazine motif but lacks the 6-position alkoxy substituent and 3-position aryl substitution patterns present in the optimized GABAₐ ligands. As such, it more closely resembles the early-generation compounds from the 1994 SAR study. While no direct GABAₐ binding data exist for the target compound, the class-level precedent establishes a plausible but unvalidated anxiolytic/anticonvulsant pharmacological space [2].

GABAₐ receptor Benzodiazepine binding site Anxiolytic Structure-activity relationship

Explicit Acknowledgment of Data Gaps and Procurement Implications

As of May 2026, the following data types are entirely absent from the public domain for CAS 894053-48-6: (a) in vitro IC₅₀/EC₅₀/Ki values against any defined molecular target; (b) cell-based functional assay data (proliferation, apoptosis, reporter gene); (c) in vivo pharmacokinetic or pharmacodynamic data; (d) selectivity profiling against related targets or off-target panels; (e) physicochemical property measurements (experimental logP, logD, aqueous solubility, pKa); and (f) metabolic stability or plasma protein binding data. The compound appears in vendor catalogs (EvitaChem EVT-2880936) as a screening compound offered at >95% purity for non-human research use only . No PubChem Substance ID, ChEMBL ID, or DrugBank entry exists. This differs markedly from the Lin28 inhibitor comparator (CAS 108825-65-6), which has a PubChem entry, multiple vendor technical datasheets with quantitative IC₅₀ values, and a primary research publication . For procurement decisions, the target compound represents a high-risk, exploratory chemical probe whose biological activity is entirely unvalidated. It should be prioritized only when the specific cyclohexanecarboxamide structural feature is required for SAR exploration and when the procuring laboratory has the capacity to generate de novo biological data.

Data transparency Screening compound Assay validation Procurement risk

Validated Application Scenarios for N-(3-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)cyclohexanecarboxamide (CAS 894053-48-6) Based on Structural Evidence


SAR Exploration of the Amide Substituent in 6-Aryl-Triazolo[4,3-b]pyridazine Pharmacophores

The target compound's defining structural feature—a cyclohexanecarboxamide group at the meta-phenyl position—makes it suitable for systematic structure-activity relationship (SAR) studies alongside the acetamide analog (Lin28 inhibitor, IC₅₀ = 8 µM) and the furan-2-carboxamide analog (EC₅₀ = 5.17 µM in HTS) [1]. By testing all three compounds in the same assay, researchers can deconvolute the contribution of the amide substituent to target binding, selectivity, and cellular activity. The cyclohexanecarboxamide group introduces greater steric bulk and lipophilicity compared to the smaller, more polar acetamide and furancarboxamide alternatives, enabling exploration of hydrophobic pocket interactions within the target binding site.

Regioisomeric Selectivity Studies: meta- vs. para-Phenyl Substitution Effects on Receptor Binding

The target compound (meta-substituted, CAS 894053-48-6) and its para-substituted isomer (CAS 894068-52-1) share identical molecular formula and functional groups but differ in the attachment position of the cyclohexanecarboxamide to the central phenyl ring. Published SAR models for triazolopyridazine GABAₐ ligands show that dipole moment orientation—a function of substituent position—is a critical determinant of receptor docking geometry [1]. Parallel testing of these two isomers in benzodiazepine receptor binding assays or in functional GABAₐ electrophysiology experiments can isolate the contribution of regioisomerism to pharmacological activity, a question of fundamental importance for scaffold optimization.

HTS Library Diversification for Novel Chemotype Screening

The compound belongs to the 6-aryl-1,2,4-triazolo[4,3-b]pyridazine class, a scaffold with validated activity at GABAₐ receptors, Lin28, and potentially other targets [1]. With no published biological data, the target compound represents a true 'novel chemotype' for high-throughput screening (HTS) campaigns aimed at identifying new chemical starting points. Its inclusion in diversity-oriented screening libraries adds a cyclohexanecarboxamide-substituted variant to the triazolopyridazine chemical space, complementing existing acetamide and furancarboxamide analogs. Procurement at >95% purity ensures compatibility with standard HTS workflows, though in-house analytical quality control (e.g., LC-MS repurification) is recommended prior to screening.

Computational Chemistry and Molecular Docking Benchmarking

The absence of experimental binding data for the target compound, combined with the availability of well-characterized structural analogs, creates an opportunity for prospective computational validation. The 1994 SAR study demonstrated that electronic parameters (MEP, dipole moment, ionization potential) combined with hydrophobic constants could fully explain variance in GABAₐ receptor binding [1]. The target compound can serve as a test case for docking or free energy perturbation (FEP) predictions: computational models can be trained on the known activity data for the Lin28 inhibitor and furancarboxamide analog, then used to predict the binding affinity of the cyclohexanecarboxamide compound. Subsequent experimental validation would provide a rigorous test of model accuracy.

Quote Request

Request a Quote for N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)cyclohexanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.